molecular formula C8H5ClN4O3 B13036711 1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one

1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one

Cat. No.: B13036711
M. Wt: 240.60 g/mol
InChI Key: KFOLUUWOMUVYAR-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a chloro and nitro substituent at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-nitropyrazole with a suitable pyridine derivative under acidic or basic conditions to promote cyclization and formation of the fused ring system . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., DMF).

Major Products

    Reduction: Formation of 1-(5-Amino-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one.

    Substitution: Formation of 1-(5-Chloro-3-amino-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one derivatives.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro and chloro substituents play a crucial role in enhancing the binding affinity and specificity of the compound . Additionally, the compound may interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-3-nitro-1H-pyrazolo[3,4-C]pyridin-1-YL)ethan-1-one is unique due to its specific ring fusion pattern and the presence of both chloro and nitro substituents. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C8H5ClN4O3

Molecular Weight

240.60 g/mol

IUPAC Name

1-(5-chloro-3-nitropyrazolo[3,4-c]pyridin-1-yl)ethanone

InChI

InChI=1S/C8H5ClN4O3/c1-4(14)12-6-3-10-7(9)2-5(6)8(11-12)13(15)16/h2-3H,1H3

InChI Key

KFOLUUWOMUVYAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CN=C(C=C2C(=N1)[N+](=O)[O-])Cl

Origin of Product

United States

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